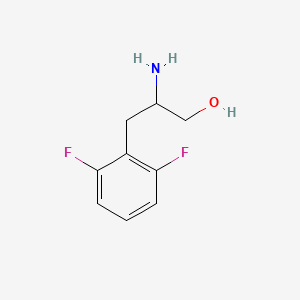

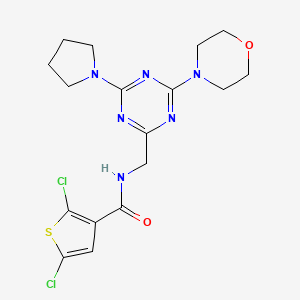

![molecular formula C13H13N3O2S B2911008 2-[(3-烯丙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙酰胺 CAS No. 337498-84-7](/img/structure/B2911008.png)

2-[(3-烯丙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted 2-hydrazino-quinazoline-4(3H)-ones with other reagents . The starting material, 2-hydrazino-quinazoline-4(3H)-ones, can be synthesized from various primary amines .科学研究应用

合成和衍生物的形成

- Nguyen 等人(2022 年)通过从邻氨基苯甲酸和芳基异硫氰酸酯的四步法合成了 N-(4-氧代-2-硫代噻唑烷-3-基)-2-((3-芳基-4-氧代-3,4-二氢喹唑啉-2-基)硫代)乙酰胺的衍生物,并通过各种光谱数据证实了结构 (Nguyen、Pham、Tran、& Bui,2022)。

细胞毒活性

- Nguyen 等人(2019 年)的研究涉及从邻氨基苯甲酸开始合成化合物,得到的衍生物对 K562(慢性粒细胞白血病)和 MCF7(乳腺癌)细胞表现出轻度至中度的细胞毒活性 (Nguyen 等人,2019)。

抗炎和镇痛评价

- Rajasekaran、Rajamanickam 和 Darlinquine(2011 年)合成了 3-取代-2-硫代喹唑啉-4(3H)-酮衍生物,发现某些化合物与标准药物相比表现出优异的抗炎和显着的镇痛活性 (Rajasekaran、Rajamanickam、& Darlinquine,2011)。

抗肿瘤活性和分子对接

- Al-Suwaidan 等人(2016 年)设计并评估了 3-苄基取代的-4(3H)-喹唑啉酮的体外抗肿瘤活性,发现几种化合物具有有效的广谱抗肿瘤活性和对各种癌细胞系的选择性活性 (Al-Suwaidan 等人,2016)。

振动研究和分子对接

- El-Azab 等人(2016 年)对相关化合物进行了结构和振动研究,探索了分子静电势、前沿分子轨道分析和非线性光学性质 (El-Azab 等人,2016)。

抗菌和抗惊厥活性

- Rajasekaran、Rajamanickam 和 Darlinquine(2013 年)合成了具有抗菌和抗惊厥活性的新型衍生物,对各种细菌和真菌表现出疗效,并具有有效的抗惊厥活性 (Rajasekaran、Rajamanickam、& Darlinquine,2013)。

放射调节作用

- Soliman 等人(2020 年)合成了喹唑啉酮衍生物,用于诱导细胞中的抗氧化酶 NQO1 的能力。这些化合物显示出作为抗氧化剂和放射调节剂的潜力 (Soliman 等人,2020)。

体内和计算机模拟抗惊厥活性研究

- El Kayal 等人(2019 年)合成了一系列乙酰胺,并进行了体内和计算机模拟研究以了解抗惊厥活性,确定了一种具有显着研究潜力的化合物 (El Kayal 等人,2019)。

未来方向

Quinazolinone derivatives, such as “2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide”, have shown promising biological activities, making them potential leads for further optimization and development into new therapeutic agents . Future research could focus on synthesizing a variety of quinazolinone derivatives and evaluating their biological activities to discover new drug candidates .

作用机制

Target of Action

aureus . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.

属性

IUPAC Name |

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOHNUYLXURMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2910926.png)

![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)